molecular formula C21H26N4O3 B1682827 Vapendavir CAS No. 439085-51-5

Vapendavir

Katalognummer B1682827
CAS-Nummer: 439085-51-5
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: DKSVBVKHUICELN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vapendavir, also known as BTA798, is an antiviral drug used for the treatment of HRV, the common cold virus . It is known to cause significant clinical complications in sufferers of Asthma and Chronic Obstructive Pulmonary Disease .


Molecular Structure Analysis

The molecular formula of this compound is C21H26N4O3 . It has a molecular weight of 382.5 g/mol . The IUPAC name is 3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole .


Chemical Reactions Analysis

This compound is known to bind to the viral capsid, preventing the virus from entering the cell . Mutations in the drug-binding pocket in VP1 were identified during in vitro resistance selection of drug-resistant isolates .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 382.46 g/mol . Its chemical structure is consistent with its structure .

Wissenschaftliche Forschungsanwendungen

Epidemie von Hand-, Fuß- und Mundkrankheit (HFMD)

Vapendavir zeigt Potenzial bei der Behandlung von HFMD, einer ansteckenden Krankheit, die besonders in Entwicklungsländern weit verbreitet ist. Sie betrifft Millionen Menschen weltweit und ist durch Geschwüre im Mund und einen Ausschlag an Händen und Füßen gekennzeichnet .

HRV-Infektion bei COPD-Patienten

Eine Infektion mit dem humanen Rhinovirus (HRV) kann die Symptome bei Patienten mit chronisch obstruktiver Lungenerkrankung (COPD) verschlimmern. This compound könnte als antivirale Behandlung zur Bewältigung dieser Infektionen eingesetzt werden, wodurch sich die Ergebnisse für COPD-Patienten möglicherweise verbessern .

Enterovirusinfektionen bei Kindern

Enteroviren können bei Kindern verschiedene Krankheiten verursachen. This compound wird als Behandlungsoption für diese Infektionen untersucht, die von milden bis zu schweren Erkrankungen reichen können .

Saisonal wiederkehrende Infektionen der unteren Atemwege bei Vorschulkindern

Kinder im Vorschulalter sind anfällig für Infektionen der unteren Atemwege (LRTI), die wiederkehrend und saisonal sein können. This compound könnte einen therapeutischen Ansatz zur Behandlung dieser Infektionen bieten .

Saisonale Asthma-Exazerbationen bei Schulkindern

Asthma-Exazerbationen können durch Virusinfektionen ausgelöst werden. Die antiviralen Eigenschaften von this compound werden untersucht, um die Häufigkeit und Schwere von Asthmaanfällen bei Schulkindern während der viralen Hochsaison zu verringern .

Wirkmechanismus

Target of Action

Vapendavir, a broad-spectrum viral capsid inhibitor , primarily targets the viral proteins of enteroviruses . These proteins, specifically 3A and/or 3AB, play a crucial role in the formation of the replication complex . The drug also targets the viral capsid, which is essential for viral entry and uncoating of the genetic material .

Mode of Action

This compound operates by binding to the viral capsid, thereby inhibiting viral attachment to the target cell . This prevents the virus from entering the cell and making more infectious copies of itself . Additionally, this compound independently prevents the release of viral RNA into the cell . This dual action effectively disrupts the viral life cycle, preventing the spread of the virus within the host.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of viral replication. By targeting the viral proteins 3A and/or 3AB, this compound prevents the formation of the replication complex . This disrupts the virus’s ability to reproduce within host cells. Furthermore, by binding to the viral capsid, this compound inhibits the virus’s ability to attach to host cells and release its RNA, further hindering the virus’s propagation .

Pharmacokinetics

This compound has been evaluated in clinical trials and has shown an acceptable safety and tolerability profile. It has been administered in single doses up to 1056 milligrams (mg) and daily doses up to 528 mg (264 mg twice daily), for up to 6 or 10 days . The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently being studied in ongoing clinical trials .

Result of Action

The primary result of this compound’s action is the inhibition of viral replication, leading to a reduction in the severity and spread of viral infections. In clinical trials, this compound has shown clear evidence of an antiviral response . It has demonstrated activity against a broad spectrum of enteroviruses, including the human rhinovirus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other illnesses, such as chronic obstructive pulmonary disease (COPD), can affect how the drug works. In patients with COPD, rhinovirus infections can lead to serious complications, including persistent lung inflammation and airflow obstruction . This compound is being studied for its potential to treat such infections and mitigate these complications .

Zukünftige Richtungen

Vapendavir has been licensed to Altesa Biosciences for global development, production, and marketing . It has shown promising preclinical and clinical data demonstrating effective control of certain respiratory viruses . It has potential applications in treating epidemic hand, foot and mouth disease (HFMD) and HRV infection in chronic obstructive pulmonary disease (COPD) patients .

Eigenschaften

IUPAC Name

3-ethoxy-6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSVBVKHUICELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195984
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439085-51-5
Record name Vapendavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439085515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vapendavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VAPENDAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8LVL5Z68H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vapendavir
Reactant of Route 2
Reactant of Route 2
Vapendavir
Reactant of Route 3
Reactant of Route 3
Vapendavir
Reactant of Route 4
Reactant of Route 4
Vapendavir
Reactant of Route 5
Reactant of Route 5
Vapendavir
Reactant of Route 6
Reactant of Route 6
Vapendavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.